molecular formula C23H21N2NaO5S B6523601 sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate CAS No. 1007068-76-9

sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate

Cat. No. B6523601
CAS RN: 1007068-76-9
M. Wt: 460.5 g/mol
InChI Key: RCWBGZCDVQOAIK-UHFFFAOYSA-M
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Description

Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate, also known as sulfonamidoacetic acid, is a synthetic organic compound with a wide range of uses in scientific research. It is a colorless, odorless, and water-soluble compound that can be used in a variety of laboratory experiments. This compound can be synthesized from a variety of starting materials and is used in a number of scientific applications.

Scientific Research Applications

Sulfonamidoacetic acid has a number of applications in scientific research. It is used as a chelating agent for metal ions, as a reagent for the synthesis of organic molecules, and as a catalyst for various chemical reactions. It is also used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

Sulfonamidoacetic acid acts as a chelating agent for metal ions, binding them tightly and preventing their reactivity. It also acts as a reagent for organic synthesis, catalyzing various reactions to form desired products. Additionally, it can act as a catalyst for enzyme reactions, allowing them to occur at a faster rate.
Biochemical and Physiological Effects
Sulfonamidoacetic acid has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, such as those involved in the synthesis of proteins. It has also been found to have an effect on the activity of certain hormones and neurotransmitters. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as well as the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

Sulfonamidoacetic acid has a number of advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is relatively stable, allowing it to be stored for long periods of time without significant degradation. However, it is also limited in its use in certain experiments, as it can inhibit the activity of certain enzymes.

Future Directions

Sulfonamidoacetic acid has a number of potential future directions for research. One potential area of research is its use as a chelating agent for heavy metal ions. Additionally, it could be used as a reagent for the synthesis of new organic molecules. Furthermore, its effects on enzyme kinetics and other biochemical processes could be further studied. Finally, its potential effects on the metabolism of drugs and the absorption of nutrients could be further explored.

Synthesis Methods

Sulfonamidoacetic acid can be synthesized from two main starting materials, benzene sulfonamide and acetic acid. The benzene sulfonamide is first reacted with acetic anhydride to form an acylated benzene sulfonamide. This intermediate is then reacted with a base, such as sodium hydroxide, to form the desired sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetatecetic acid. This method of synthesis is relatively simple and can be used to produce large amounts of the compound.

properties

IUPAC Name

sodium;2-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S.Na/c26-17(14-24(16-23(27)28)31(29,30)18-8-2-1-3-9-18)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25;/h1-13,17,26H,14-16H2,(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBGZCDVQOAIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate

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